L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine
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Overview
Description
L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine: is a complex peptide compound composed of six amino acids: isoleucine, glycine, threonine, leucine, alanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-threonine, glycine, L-isoleucine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxythreonine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Hydroxythreonine-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- **L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglycyl-L-seryl-L-alanyl-L-glutaminyl-L-leucyl-L-leucyl-N5- (diaminomethylene)-L-ornithyl-L-glutaminyl-L-leucyl-N5- (diaminomethylene)-L-ornithylglycyl-L-glutaminyl-L-leucylglycyl-L-prolyl-L-prolylglycyl-L-seryl-N5- (diaminomethylene)-L-ornithinamide .
- L-Threonyl-L-threonyl-L-isoleucylglycyl-L-methionyl-L-alanine .
Uniqueness
L-Isoleucylglycyl-L-threonyl-L-leucyl-L-alanylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for different applications.
Properties
CAS No. |
647838-90-2 |
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Molecular Formula |
C26H47N7O9 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C26H47N7O9/c1-8-13(4)20(27)24(39)29-11-19(36)33-21(16(7)34)25(40)32-17(9-12(2)3)23(38)31-14(5)22(37)28-10-18(35)30-15(6)26(41)42/h12-17,20-21,34H,8-11,27H2,1-7H3,(H,28,37)(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,33,36)(H,41,42)/t13-,14-,15-,16+,17-,20-,21-/m0/s1 |
InChI Key |
UAFUYEIQACZEMM-PJLSOGJUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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